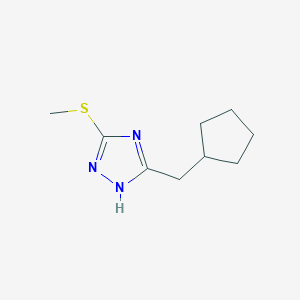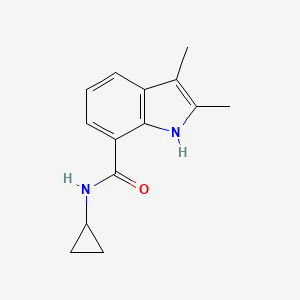![molecular formula C13H12N4O B7502786 2-[(2-Methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7502786.png)
2-[(2-Methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile, also known as MPPC, is a chemical compound that has gained attention in scientific research due to its potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of 2-[(2-Methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile involves its ability to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. By inhibiting this enzyme, this compound can induce DNA damage and ultimately lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity in normal cells, indicating its potential as a selective anticancer agent. Additionally, this compound has been shown to induce cell cycle arrest in cancer cells, which can prevent their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(2-Methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile in lab experiments is its selectivity for cancer cells, which can minimize toxicity in normal cells. However, this compound is not yet widely available and its synthesis can be challenging, which limits its use in research.
Orientations Futures
Future research on 2-[(2-Methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile could focus on optimizing its synthesis and investigating its efficacy in different types of cancer. Additionally, the development of this compound analogs could lead to the discovery of more potent and selective anticancer agents. Finally, the use of this compound in combination with other anticancer agents could enhance its therapeutic potential.
Méthodes De Synthèse
2-[(2-Methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile can be synthesized through a multi-step process involving the reaction of 2-bromo-3-cyanopyridine with 2-aminomethyl-3-methoxypyridine. The resulting intermediate is then subjected to a series of reactions, including cyclization and deprotection, to yield this compound.
Applications De Recherche Scientifique
2-[(2-Methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile has been investigated for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
2-[(2-methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-18-13-11(5-3-7-16-13)9-17-12-10(8-14)4-2-6-15-12/h2-7H,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUJHDSTLBTBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CNC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Methyl-2-[2-oxo-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethoxy]benzamide](/img/structure/B7502704.png)
![3,3-Dimethyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7502706.png)
![3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7502710.png)
![1-Ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7502712.png)

![3-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7502728.png)

![N-[(3,5-difluorophenyl)methyl]furan-3-carboxamide](/img/structure/B7502738.png)


![4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid](/img/structure/B7502764.png)

![N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7502788.png)
![3-[[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7502792.png)
